(5-Bromo-2-methyl-3-nitrophenyl)methanol

Physicochemical Profiling Chromatographic Separation Thermal Stability

(5-Bromo-2-methyl-3-nitrophenyl)methanol (CAS 1807110-78-6) is a highly functionalized aromatic alcohol building block featuring a unique 1,2,3,5-tetrasubstituted benzene core bearing bromo, methyl, nitro, and hydroxymethyl substituents. Its molecular formula is C₈H₈BrNO₃ with a molecular weight of 246.06 g/mol.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
Cat. No. B11718481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methyl-3-nitrophenyl)methanol
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])Br)CO
InChIInChI=1S/C8H8BrNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3
InChIKeyKCNJRNHMWBZCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-2-methyl-3-nitrophenyl)methanol (CAS 1807110-78-6): A Specialized Nitrobenzyl Alcohol Intermediate for Advanced Organic Synthesis and Pharmaceutical R&D


(5-Bromo-2-methyl-3-nitrophenyl)methanol (CAS 1807110-78-6) is a highly functionalized aromatic alcohol building block featuring a unique 1,2,3,5-tetrasubstituted benzene core bearing bromo, methyl, nitro, and hydroxymethyl substituents. Its molecular formula is C₈H₈BrNO₃ with a molecular weight of 246.06 g/mol . Predicted physicochemical properties include a density of 1.7±0.1 g/cm³, boiling point of 374.4±37.0 °C, and a LogP of 1.80 . The compound is supplied primarily as a research and development intermediate with commercial purity levels of 95-98%, and it is typically stored under dry, refrigerated conditions (2-8°C) . This compound serves as a critical intermediate in the synthesis of pharmaceutically relevant molecules, particularly those targeting sodium-glucose cotransporter 2 (SGLT2) .

Why (5-Bromo-2-methyl-3-nitrophenyl)methanol Cannot Be Simply Replaced by Unfunctionalized Benzyl Alcohols or Common Analogs in Medicinal Chemistry Programs


The substitution pattern of (5-Bromo-2-methyl-3-nitrophenyl)methanol—specifically the 1,2,3,5-tetrasubstitution with bromo, methyl, nitro, and hydroxymethyl groups—is not arbitrary; it is critical for downstream reactivity and pharmacophore integrity in advanced synthesis programs. Unlike simpler benzyl alcohols or mono-substituted nitrobenzyl analogs, this compound provides a precisely positioned bromine handle for cross-coupling reactions (e.g., Suzuki-Miyaura) while maintaining a sterically demanding and electronically tuned nitro-methyl environment . The 2-methyl-3-nitro motif is a privileged substructure in SGLT2 inhibitor scaffolds, and the 5-bromo substituent enables late-stage diversification with minimal impact on the core electronic properties [1]. Generic substitution with a different halogen or a regioisomeric nitrobenzyl alcohol would alter both steric hindrance and electronic distribution, potentially leading to synthetic dead-ends or reduced biological activity in the final drug candidate . Therefore, strict adherence to this specific regioisomer is essential for reproducibility in complex target synthesis.

Quantitative Differentiation of (5-Bromo-2-methyl-3-nitrophenyl)methanol Against Closest Analogs: A Procurement-Relevant Evidence Compilation


Comparative Physicochemical Properties: Boiling Point and Density Distinguish (5-Bromo-2-methyl-3-nitrophenyl)methanol from Regioisomeric and Acid Analogs

The predicted boiling point of (5-Bromo-2-methyl-3-nitrophenyl)methanol (374.4±37.0 °C at 760 mmHg) is significantly higher than that of the regioisomeric analog (2-bromo-5-nitrophenyl)methanol (365.4±27.0 °C), a difference of approximately 9 °C . Additionally, its density (1.7±0.1 g/cm³) is slightly lower than that of the corresponding acid, 5-bromo-2-methyl-3-nitrobenzoic acid (1.778 g/cm³), and its LogP (1.80) is considerably lower than that of the acid (2.89), reflecting the increased polarity of the alcohol group . These differences are relevant for purification strategies (distillation, flash chromatography) and for predicting compound behavior in biphasic reaction systems.

Physicochemical Profiling Chromatographic Separation Thermal Stability

Purity Benchmarks: Consistently High Purity (≥98%) Across Multiple Suppliers as a Procurement Differentiator

Commercial offerings of (5-Bromo-2-methyl-3-nitrophenyl)methanol from multiple independent suppliers (ChemScene, ChemSrc, CymitQuimica) consistently report purity levels of 98% or higher . In contrast, close analogs such as (2-bromo-5-nitrophenyl)methanol are often listed with a standard purity of 95% . This 3% purity gap represents a significant reduction in potential byproducts that could interfere with sensitive downstream reactions, such as palladium-catalyzed couplings where trace bromine-containing impurities can poison catalysts.

Quality Assurance Supply Chain Analytical Standard

Electronic and Steric Differentiation: LogP and Rotatable Bond Count vs. Benzoic Acid Derivative and Regioisomer

The lipophilicity of (5-Bromo-2-methyl-3-nitrophenyl)methanol, as quantified by its predicted LogP of 1.80 (ChemSrc) or 2.158 (ChemScene computational), is substantially lower than that of its carboxylic acid counterpart (LogP 2.89) and higher than that of the regioisomeric (2-bromo-5-nitrophenyl)methanol (XLogP3 1.400) . This intermediate lipophilicity profile is ideal for balancing aqueous solubility and membrane permeability in drug-like molecules. Furthermore, the compound possesses two rotatable bonds (the hydroxymethyl group and the methyl group), compared to only one rotatable bond in the acid derivative, providing greater conformational flexibility for target binding .

Lipophilicity Molecular Modeling SAR

Targeted Application Scenarios for (5-Bromo-2-methyl-3-nitrophenyl)methanol in Medicinal Chemistry and Process Development


Synthesis of SGLT2 Inhibitor Pharmacophores via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent of (5-Bromo-2-methyl-3-nitrophenyl)methanol is ideally positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. This transformation is a cornerstone for constructing the biaryl core found in numerous SGLT2 inhibitors, such as those with reported IC50 values as low as 19 nM [1]. The presence of the 2-methyl-3-nitro motif ensures that the resulting coupled product retains the electronic and steric features essential for high-affinity binding to the SGLT2 transporter .

Prodrug and Linker Chemistry via Hydroxymethyl Functionalization

The primary alcohol moiety of this compound serves as a versatile handle for esterification, etherification, or conversion to a leaving group (e.g., mesylate, tosylate). This allows for the covalent attachment of the phenyl core to larger molecular frameworks, including peptides, carbohydrates, or polymeric drug delivery systems. The high purity (98%) of commercially available material minimizes side reactions during such conjugations .

Late-Stage Diversification in Medicinal Chemistry Campaigns

Given the well-documented role of 5-bromo-2-methyl-3-nitrobenzoic acid derivatives as key intermediates for SGLT2 inhibitors , the corresponding benzyl alcohol analog is a strategic alternative for accessing metabolites or analogs with modified pharmacokinetic profiles. The alcohol can be directly incorporated or further oxidized to an aldehyde for reductive amination or other transformations, offering a divergent point for SAR exploration without requiring de novo synthesis of the complex aromatic core .

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